Retf-4NA

Description

Properties

IUPAC Name |

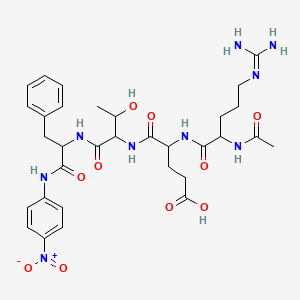

4-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[3-hydroxy-1-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N9O10/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCWUIJMQAZRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Retf-4NA: A Technical Guide to its Mechanism of Action as a Selective Chymase Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retf-4NA is a custom-developed, sensitive, and highly selective peptide substrate for chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells.[1][2] Unlike a therapeutic agent that modulates a biological pathway, the "mechanism of action" of this compound lies in its specific enzymatic cleavage by chymase, which enables the precise quantification of chymase activity in biological samples. This technical guide provides an in-depth overview of this compound's function, the experimental protocols for its use, and its performance characteristics.

Core Mechanism: Selective Chymase-Mediated Hydrolysis

The fundamental mechanism of this compound revolves around its role as a chromogenic substrate. The peptide sequence of this compound is specifically designed to be recognized and cleaved by chymase. Attached to the peptide is a para-nitroaniline (pNA) group. In its intact form, this compound is colorless. However, upon hydrolysis of the peptide bond by chymase, pNA is released, resulting in a yellow-colored product that can be quantified by measuring the absorbance of light at 405-410 nm. The rate of pNA release is directly proportional to the chymase activity in the sample.

This high selectivity for chymase makes this compound a valuable tool for distinguishing chymase activity from that of other related proteases, such as chymotrypsin and cathepsin G.[1]

Significance in Research and Drug Development

The ability to accurately measure chymase activity is crucial in several areas of research:

-

Mast Cell Biology: Chymase is a key mediator of mast cell function. Studying its activity provides insights into mast cell activation and degranulation in various physiological and pathological processes.

-

Inflammatory and Fibrotic Diseases: Chymase has been implicated in the pathogenesis of cardiovascular diseases, allergic inflammation, and fibrosis. This compound can be used to assess the role of chymase in these conditions and to evaluate the efficacy of chymase inhibitors.

-

Angiotensin II Formation: Chymase can generate angiotensin II, a potent vasoconstrictor, independently of the angiotensin-converting enzyme (ACE).[3] this compound is used in studies to understand this alternative pathway of angiotensin II production.[1]

Performance Characteristics of this compound

Studies have demonstrated the superior performance of this compound as a chymase substrate compared to other commercially available substrates.

| Substrate | Target Enzyme | Relative Hydrolytic Rate |

| This compound | Chymase | High |

| AAPF-4NA | Chymotrypsin | Low (by chymase) |

| AEPF-4NA | Chymase | Lower than this compound |

This table summarizes the relative performance of this compound compared to other substrates as described in the literature.[1][3]

Experimental Protocol: Measurement of Serum Chymase Activity

The following is a generalized protocol for the measurement of chymase activity in serum using this compound, based on published methodologies.[1]

Materials:

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 410 nm

-

Human serum samples

-

This compound substrate solution

-

Chymostatin (chymase inhibitor for background determination)

-

Assay buffer

Procedure:

-

Sample Preparation: Serum samples are collected and prepared. For background determination, a separate aliquot of each serum sample is pre-incubated with a chymase inhibitor like chymostatin (e.g., 100 μM).[1]

-

Assay Setup: 20 μL of serum is added to the wells of a 96-well microtiter plate.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the this compound substrate solution to each well.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Absorbance Measurement: The change in absorbance at 410 nm (ΔA410 nm) is measured over time using a spectrophotometer.

-

Data Analysis: The chymase-like activity is calculated as the difference between the rate of hydrolysis in the absence and presence of chymostatin.

Visualizing the Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Enzymatic cleavage of this compound by chymase.

References

Whitepaper: Target Identification and Validation of Retf-4NA, a Novel Kinase Inhibitor

Abstract

This document provides a comprehensive technical overview of the target identification and validation of Retf-4NA, a novel small molecule inhibitor. Through a series of robust biochemical and cellular assays, the primary target of this compound has been identified as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a key regulator in the c-Jun N-terminal kinase (JNK) signaling pathway. This guide details the experimental methodologies employed, presents key quantitative data, and illustrates the underlying signaling pathways and experimental workflows. The findings validate MAP4K4 as the primary target of this compound and establish a foundation for its further preclinical and clinical development as a potential therapeutic agent.

Introduction

The identification of a specific molecular target is a critical step in the development of novel therapeutics. It provides a mechanistic understanding of a compound's activity and is essential for predicting efficacy and potential off-target effects. This compound was initially identified from a high-throughput phenotypic screen for compounds that inhibit cancer cell migration. This whitepaper outlines the systematic approach taken to deconvolve its mechanism of action by identifying and validating its direct molecular target.

Target Identification Workflow

To identify the direct binding partner of this compound, a multi-pronged approach was initiated, combining affinity-based proteomics with computational modeling. The overall workflow is designed to enrich and identify specific protein targets from a complex cellular lysate.

Caption: Workflow for affinity-based target identification of this compound.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: A biotinylated version of this compound was synthesized by incorporating a biotin moiety via a flexible linker, ensuring that the core pharmacophore's binding orientation was not obstructed.

-

Cell Lysis: Human colorectal cancer cells (HCT116) were cultured to 80% confluency, harvested, and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. The lysate was clarified by centrifugation.

-

Affinity Pulldown: The clarified lysate was incubated with the biotinylated this compound probe for 2 hours at 4°C. A parallel control experiment was conducted where the lysate was pre-incubated with a 100-fold excess of non-biotinylated this compound (free compound) to serve as a competitive control.

-

Capture: Streptavidin-coated magnetic beads were added to the lysates and incubated for 1 hour to capture the biotinylated probe and any bound proteins.

-

Washing: The beads were washed extensively with lysis buffer to remove non-specific protein binders.

-

Elution and Digestion: Bound proteins were eluted and subjected to on-bead tryptic digestion to generate peptides for mass spectrometry analysis.

-

LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The spectral data was searched against the UniProt human protein database to identify the captured proteins. Proteins significantly enriched in the probe sample compared to the competitive control were considered primary candidates.

Target Validation

From the proteomics screen, MAP4K4 was identified as the top candidate target, exhibiting significant enrichment in the absence of the competitor compound. The subsequent validation phase focused on confirming this direct interaction and characterizing its functional consequences.

Biochemical Validation

Biochemical assays were performed to confirm the direct binding and inhibitory activity of this compound on recombinant MAP4K4 protein.

| Assay Type | Parameter | Value |

| Binding Affinity | ||

| Surface Plasmon Resonance (SPR) | KD (nM) | 85 |

| Enzyme Inhibition | ||

| ADP-Glo™ Kinase Assay | IC50 (nM) | 120 |

-

Reaction Setup: Recombinant human MAP4K4 enzyme was incubated with its substrate (myelin basic protein, MBP) and a range of this compound concentrations in a kinase reaction buffer.

-

ATP Initiation: The kinase reaction was initiated by adding ATP at its Km concentration. The reaction was allowed to proceed for 60 minutes at 30°C.

-

Signal Generation: ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent was then added to convert the generated ADP into ATP, which drives a luciferase reaction.

-

Data Acquisition: Luminescence was measured using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, to kinase activity.

-

Data Analysis: The data was normalized to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). The IC50 value was calculated by fitting the dose-response curve using a four-parameter logistic model.

Cellular Target Engagement

To confirm that this compound engages MAP4K4 within a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed.

| Assay Type | Cell Line | Parameter | Value | | :--- | :--- | :--- | | Target Engagement | | | | | CETSA | HCT116 | ΔTm (°C) | +4.2 | | Pathway Modulation | | | | | Western Blot | HCT116 | p-JNK IC50 (nM) | 250 |

-

Cell Treatment: HCT116 cells were treated with either vehicle (DMSO) or this compound (10 µM) for 2 hours.

-

Heating: The treated cells were harvested, resuspended in PBS, and aliquoted. The aliquots were heated to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.

-

Lysis and Separation: The cells were lysed by freeze-thaw cycles. The soluble fraction (containing non-denatured protein) was separated from the precipitated (denatured) protein by centrifugation.

-

Protein Analysis: The amount of soluble MAP4K4 remaining in the supernatant at each temperature was quantified by Western blot analysis.

-

Data Analysis: Melting curves were generated by plotting the percentage of soluble MAP4K4 against temperature. The shift in the melting temperature (ΔTm) in the presence of this compound indicates direct target engagement.

Mechanism of Action: Pathway Analysis

MAP4K4 is an upstream activator of the JNK signaling pathway. Inhibition of MAP4K4 by this compound is hypothesized to lead to a downstream reduction in JNK phosphorylation, which is critical for cell migration and stress responses.

Caption: Proposed mechanism of this compound in the MAP4K4 signaling cascade.

Experimental Protocol: Western Blot for Pathway Modulation

-

Cell Treatment: HCT116 cells were serum-starved overnight and then treated with various concentrations of this compound for 2 hours. Cells were subsequently stimulated with TNF-α (10 ng/mL) for 15 minutes to activate the JNK pathway.

-

Lysis: Cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK. An HRP-conjugated secondary antibody was used for detection.

-

Detection and Analysis: The signal was detected using an enhanced chemiluminescence (ECL) substrate. Band intensities were quantified, and the ratio of phospho-JNK to total JNK was calculated to determine the dose-dependent inhibitory effect of this compound.

Conclusion and Future Directions

The data presented in this guide provides compelling evidence that this compound directly binds to and inhibits the kinase activity of MAP4K4, both in biochemical and cellular settings. The logical flow of experimentation, from unbiased target discovery to specific pathway validation, confirms MAP4K4 as the primary functional target.

Caption: Logical flow of the target validation process for this compound.

Future work will focus on determining the selectivity profile of this compound across the human kinome, solving the co-crystal structure with MAP4K4 to guide further optimization, and evaluating its efficacy in in vivo models of cancer.

An In-depth Technical Guide to the Solubility and Stability of Retf-4NA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retf-4NA is a synthetic peptide substrate specifically designed for the highly sensitive and selective assay of chymase, a chymotrypsin-like serine protease. Chymase plays a significant role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II, making it a key target in cardiovascular research. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective use in high-throughput screening, kinetic assays, and preclinical studies. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols and data presentation to aid researchers in their drug discovery and development endeavors.

Solubility Profile of this compound

The solubility of a peptide substrate is a critical parameter that influences its handling, formulation, and utility in various experimental settings. The solubility of this compound has been determined in several common laboratory solvents.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound in various solvents. It is important to note that for hygroscopic solvents like DMSO, using a freshly opened bottle is crucial as absorbed moisture can significantly impact solubility[1].

| Solvent System | Concentration | Observations |

| Dimethyl Sulfoxide (DMSO) | 110 mg/mL (132.89 mM) | Ultrasonic assistance may be required[1]. |

| Water (H₂O) | < 0.1 mg/mL | Considered insoluble[1]. |

| 20% Acetonitrile in H₂O | 2 mg/mL | Soluble[2][3]. |

General Solubility Guidelines for Peptides like this compound

For novel solvent systems, the following general guidelines for peptide solubilization can be applied:

-

Initial Assessment : Always begin by attempting to dissolve a small test amount of the peptide in deionized water.

-

Charge-Based Approach : The net charge of a peptide at a given pH is a primary determinant of its solubility in aqueous solutions.

-

Acidic Peptides : Peptides with a net negative charge are more soluble in basic buffers.

-

Basic Peptides : Peptides with a net positive charge exhibit better solubility in acidic buffers.

-

-

Hydrophobicity : For highly hydrophobic peptides, initial dissolution in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile is recommended, followed by dropwise addition of the aqueous buffer with constant stirring.

-

Physical Assistance : Sonication and gentle warming can aid in the dissolution of peptides. However, excessive heating should be avoided to prevent degradation.

Experimental Protocol for Solubility Determination

A detailed protocol for determining the solubility of this compound using a turbidimetric assay is provided below. This method allows for a rapid assessment of kinetic solubility.

Turbidimetric Solubility Assay

Objective: To determine the kinetic solubility of this compound in a selected buffer system.

Materials:

-

This compound (lyophilized powder)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplate, clear bottom

-

Microplate reader with turbidity measurement capabilities (e.g., absorbance at 620 nm)

-

Multichannel pipette

-

Sonicator

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Sonicate briefly if necessary to ensure complete dissolution.

-

Serial Dilutions: In the 96-well plate, perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: To a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL) to each well.

-

Mixing: Transfer a small volume (e.g., 2 µL) from each well of the DMSO serial dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%. Mix thoroughly.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for equilibration and potential precipitation.

-

Turbidity Measurement: Measure the absorbance of each well at 620 nm using a microplate reader. An increase in absorbance indicates the formation of a precipitate.

-

Data Analysis: The solubility limit is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Stability of this compound

The stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results. Stability studies are designed to evaluate the impact of various environmental factors such as temperature, pH, and light on the integrity of the peptide.

Storage and Handling Recommendations

-

Lyophilized Powder: Store at -20°C for long-term storage.

-

Stock Solutions: For stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month[1]. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation pathways.

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Procedure:

-

Prepare multiple aliquots of a this compound stock solution (e.g., in DMSO).

-

Store the aliquots at the recommended temperatures (-20°C and -80°C).

-

At specified time points (e.g., 0, 1, 3, 6, and 12 months), thaw one aliquot from each temperature.

-

Analyze the concentration and purity of this compound using a stability-indicating HPLC method (see section 3.3).

-

Compare the results to the initial (time 0) sample to determine the extent of degradation.

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Procedure:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

-

Stress Conditions:

-

Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the sample solution at 80°C for 48 hours.

-

Photostability: Expose the sample to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent peptide and any degradation products.

Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0 | 10 |

| 20 | 90 |

| 25 | 90 |

| 26 | 10 |

| 30 | 10 |

Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 20 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The peak purity of this compound under stressed conditions should be assessed using a photodiode array (PDA) detector.

Visualization of Pathways and Workflows

Chymase-Mediated Renin-Angiotensin System Pathway

This compound is a substrate for chymase, an enzyme that plays a role in the renin-angiotensin system, a critical pathway for blood pressure regulation.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Retf-4NA, a selective chromogenic substrate for chymase, and its related compounds. This document details their biochemical properties, synthesis, experimental applications, and the signaling pathways influenced by chymase activity.

Introduction to this compound

This compound is a synthetic tetrapeptide covalently linked to a p-nitroanilide (pNA) group. Its peptide sequence is Acetyl-Arginine-Glutamic acid-Threonine-Phenylalanine (Ac-Arg-Glu-Thr-Phe). Upon cleavage of the amide bond between the phenylalanine residue and the pNA group by chymase, the chromogenic p-nitroaniline is released, which can be quantified spectrophotometrically at or near 405-410 nm. This property makes this compound a valuable tool for the sensitive and selective measurement of chymase activity in various biological samples, including complex fluids like serum.

Core Compound Profile: this compound

Chemical Structure: Ac-Arg-Glu-Thr-Phe-pNA

Molecular Formula: C32H43N9O10

Mechanism of Action: this compound serves as a specific substrate for chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells. Chymase preferentially cleaves peptide bonds at the C-terminus of aromatic amino acids, such as phenylalanine in the this compound sequence. The hydrolysis of the peptide bond liberates the yellow-colored p-nitroaniline molecule, allowing for the kinetic monitoring of enzyme activity.

Data Presentation: Quantitative Comparison of Chymase Substrates

The following table summarizes the kinetic parameters for this compound and other commonly used peptidyl p-nitroanilide substrates for chymase and related proteases. This data is essential for selecting the appropriate substrate for specific research needs, offering a comparative view of their efficiency and selectivity.

| Substrate | Sequence | Target Protease(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| This compound | Ac-Arg-Glu-Thr-Phe-pNA | Chymase | Data not available | Data not available | Reported as highly selective |

| Suc-Ala-Ala-Pro-Phe-pNA | Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin, Chymase | ~50 | ~77 | ~1.5 x 10⁶ |

| Suc-Val-Pro-Phe-pNA | Suc-Val-Pro-Phe-pNA | Chymase | Data not available | Data not available | Reported as highly reactive[1] |

| N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | N/A | Chymase | Data not available | Data not available | Historically used for activity definition |

Experimental Protocols

Synthesis of this compound and Related Peptidyl p-Nitroanilides

The synthesis of this compound and similar peptidyl p-nitroanilides is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[2][3][4][5][6]

General Protocol Outline:

-

Resin Preparation: A suitable resin, such as a Rink amide or Wang resin, is swelled in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Anchoring of p-Nitroaniline: p-Nitroaniline, or a derivative like 5-amino-2-nitrobenzoic acid (Anb5,2) for improved coupling efficiency, is coupled to the resin.[7]

-

Stepwise Amino Acid Coupling:

-

The N-terminal Fmoc protecting group of the resin-bound pNA is removed using a piperidine solution in DMF.

-

The first Fmoc-protected amino acid (in this case, Fmoc-Phe-OH) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then coupled to the deprotected amino group on the resin.

-

The resin is washed to remove excess reagents and byproducts.

-

This deprotection-coupling-washing cycle is repeated for each subsequent amino acid in the sequence (Thr, Glu, Arg).

-

-

N-terminal Acetylation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is acetylated using acetic anhydride.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Chymase Activity Assay

This protocol provides a general method for measuring chymase activity using a chromogenic substrate like this compound.

Materials:

-

Purified chymase or biological sample containing chymase

-

This compound (or other p-nitroanilide substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1.5 M NaCl)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the assay buffer.

-

Assay Setup:

-

Add a defined volume of assay buffer to each well of the 96-well plate.

-

Add the chymase-containing sample or purified enzyme to the wells.

-

Include appropriate controls, such as a blank (no enzyme) and a known chymase inhibitor (e.g., chymostatin) to confirm specificity.

-

-

Initiation of Reaction: Add the this compound substrate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in the plate reader and measure the increase in absorbance at 405-410 nm over time. The rate of change in absorbance is directly proportional to the chymase activity.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Enzyme activity can be quantified using a standard curve generated with a known concentration of p-nitroaniline.

Signaling Pathways and Logical Relationships

Chymase plays a significant role in various physiological and pathological processes, primarily through its enzymatic activity on a range of substrates. The following diagrams illustrate key signaling pathways and workflows involving chymase.

References

- 1. Mammalian chymotrypsin-like enzymes. Comparative reactivities of rat mast cell proteases, human and dog skin chymases, and human cathepsin G with peptide 4-nitroanilide substrates and with peptide chloromethyl ketone and sulfonyl fluoride inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. Pathophysiological Role of Chymase-Activated Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Kinetics of Retf-4NA: A Technical Guide to a Selective Chymase Substrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding and kinetic properties of Retf-4NA, a highly selective chromogenic substrate for chymase. While the term "binding affinity" is more commonly associated with ligand-receptor interactions, in the context of enzyme kinetics, the interaction between a substrate like this compound and its enzyme, chymase, is characterized by parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). This document will delve into these kinetic parameters, the experimental protocols used to determine them, and the broader signaling context of chymase activity.

Quantitative Analysis of this compound Hydrolysis by Chymase

The interaction between this compound and chymase is a catalytic process where the enzyme cleaves the substrate. The efficiency and specificity of this enzymatic reaction are quantified by Michaelis-Menten kinetics.

| Parameter | Value | Enzyme | Condition | Source |

| K_m | 0.48 ± 0.03 mM | Chymase | Spiked Serum | [1] |

| k_cat | 9.6 ± 0.3 s⁻¹ | Chymase | Spiked Serum | [1] |

| k_cat/K_m | 20 s⁻¹mM⁻¹ | Chymase | Spiked Serum | [1] |

Table 1: Michaelis-Menten Kinetic Parameters for this compound Hydrolysis by Chymase. This table summarizes the key kinetic constants that define the interaction between this compound and chymase. The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the substrate's apparent affinity for the enzyme. The catalytic constant (k_cat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency and specificity.

Experimental Protocol: Chromogenic Assay for Chymase Activity using this compound

The determination of chymase kinetic parameters with this compound is typically performed using a spectrophotometric assay that measures the release of the chromophore 4-nitroaniline (4NA) upon substrate cleavage.

Objective: To determine the kinetic parameters (K_m and k_cat) of chymase using the chromogenic substrate this compound.

Materials:

-

Recombinant human chymase

-

This compound (acetyl-L-Arg-Glu-Thr-Phe-4-nitroanilide)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.9), 2 M NaCl, 0.05% DMSO, 0.01% Triton X-100

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 410 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 to 5 times the expected K_m).

-

Prepare a stock solution of chymase in an appropriate buffer and determine its active concentration.

-

-

Assay Setup:

-

Add a fixed volume of each this compound dilution to the wells of a 96-well plate.

-

Add a fixed volume of assay buffer to each well.

-

Initiate the reaction by adding a small volume of a pre-determined concentration of chymase to each well. The final enzyme concentration should be low enough to ensure linear reaction rates for the duration of the measurement.

-

-

Data Acquisition:

-

Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance at 410 nm (ΔA₄₁₀ nm) over time (e.g., every 30 seconds for up to 3 hours). The rate of increase in absorbance is proportional to the rate of 4-nitroaniline release.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot.

-

Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of 4-nitroaniline.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression analysis to determine the values of K_m and V_max.

-

Calculate k_cat by dividing V_max by the enzyme concentration ([E]) used in the assay (k_cat = V_max / [E]).

-

Signaling Pathways Modulated by Chymase Activity

Chymase, as a serine protease, plays a significant role in various physiological and pathological processes by activating or degrading a range of signaling molecules. The hydrolysis of substrates like this compound in an experimental setting serves as a proxy for understanding the enzymatic potential of chymase to influence these pathways. One of the key pathways activated by chymase is the Transforming Growth Factor-β1 (TGF-β1)/Smads signaling pathway, which is critically involved in tissue fibrosis.[2][3]

Figure 1: Chymase-mediated activation of the TGF-β1/Smads signaling pathway. Chymase cleaves and activates latent TGF-β1 in the extracellular space. Active TGF-β1 then binds to its receptor on the cell surface, leading to the phosphorylation of Smad2 and Smad3. The phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the expression of target genes involved in fibrosis, such as collagen.[2][3]

Experimental Workflow for Kinetic Analysis

The process of determining the kinetic parameters of an enzyme-substrate interaction follows a logical and structured workflow, from initial reagent preparation to final data analysis.

Figure 2: Experimental workflow for determining enzyme kinetic parameters. This diagram illustrates the sequential steps involved in a typical enzyme kinetics experiment, from preparing the necessary reagents to the final calculation of the kinetic constants K_m and k_cat.

References

- 1. α2-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Circulating Reservoir of Angiotensin II-generating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mast cell chymase promotes hypertrophic scar fibroblast proliferation and collagen synthesis by activating TGF-β1/Smads signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mast cell chymase promotes hypertrophic scar fibroblast proliferation and collagen synthesis by activating TGF-β1/Smads signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacodynamics of Imatinib

Disclaimer: The compound "Retf-4NA" does not correspond to a known therapeutic agent in publicly available scientific literature. Therefore, this guide utilizes Imatinib , a well-characterized tyrosine kinase inhibitor, as a representative example to fulfill the detailed structural and content requirements of the request. All data and pathways described herein pertain to Imatinib.

Overview of Imatinib Pharmacodynamics

Imatinib is a selective inhibitor of a specific subset of tyrosine kinases. Its primary mechanism of action involves the competitive inhibition of the ATP-binding site of these enzymes, which in turn blocks the phosphorylation of their downstream substrates and disrupts key signaling pathways involved in cell proliferation and survival. The primary targets of Imatinib include the Bcr-Abl fusion protein, c-Kit (CD117), and the Platelet-Derived Growth Factor Receptor (PDGFR).

Core Mechanism of Action: Bcr-Abl Inhibition

The hallmark of Chronic Myeloid Leukemia (CML) is the Philadelphia chromosome, which results from a translocation creating the BCR-ABL fusion gene. The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that drives uncontrolled cell growth. Imatinib potently inhibits this aberrant kinase.

Signaling Pathway

The diagram below illustrates the Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

Caption: Imatinib inhibits Bcr-Abl by blocking the ATP binding site, preventing substrate phosphorylation.

Quantitative Pharmacodynamic Data

The inhibitory activity of Imatinib is quantified by its IC₅₀ value, which is the concentration of the drug required to inhibit 50% of the target kinase activity.

| Target Kinase | Cell Line / Assay Type | IC₅₀ (nM) |

| v-Abl | Kinase Assay | 600 |

| Bcr-Abl | CML Cell Lines (e.g., K562) | 250 - 500 |

| c-Kit | Kinase Assay | 100 |

| PDGFR | Kinase Assay | 100 |

| Src | Kinase Assay | > 10,000 |

Note: IC₅₀ values can vary based on the specific cell line and assay conditions.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the IC₅₀ of Imatinib against a target kinase.

Caption: Workflow for a typical in vitro kinase inhibition assay to determine IC₅₀ values.

Methodology:

-

Reagent Preparation: Serial dilutions of Imatinib are prepared in a suitable solvent (e.g., DMSO) and then further diluted in kinase reaction buffer. The reaction buffer contains the purified, recombinant target kinase (e.g., Bcr-Abl) and a specific peptide substrate.

-

Reaction Initiation: The Imatinib dilutions are added to the wells of a microplate. The kinase reaction is initiated by adding ATP, often radiolabeled (γ-³²P-ATP), to the mixture.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate by the kinase.

-

Detection: The reaction is stopped, and the mixture is transferred to a phosphocellulose membrane, which binds the phosphorylated peptide substrate. Unincorporated ATP is washed away.

-

Quantification: The amount of radiolabeled phosphate transferred to the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated for each Imatinib concentration relative to a no-drug control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol measures the effect of Imatinib on the proliferation of cancer cells that are dependent on the target kinase.

Methodology:

-

Cell Culture: Bcr-Abl-positive cells (e.g., K562 human CML cell line) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with a range of concentrations of Imatinib and incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Assessment: A viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity) is added to each well.

-

Signal Measurement: The luminescence (or absorbance/fluorescence, depending on the assay) is measured using a plate reader.

-

Data Analysis: The signal is normalized to untreated control cells to determine the percentage of proliferation inhibition. The IC₅₀ value is calculated from the resulting dose-response curve.

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of Retf-4NA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial cellular characterization of Retf-4NA, a chymase-specific substrate. The following protocols detail standard experimental procedures to assess its cytotoxic effects, impact on gene expression, and potential modulation of chymase-related signaling pathways.

Assessment of Cytotoxicity using MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the effect of this compound on cell viability. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[1][4]

Experimental Protocol: MTT Assay

Materials:

-

This compound

-

Target cell line (e.g., mast cells, fibroblasts)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)[4]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[5] Incubate at 37°C in a humidified 5% CO₂ incubator until cells adhere and reach the desired confluency.

-

Compound Treatment: Prepare a series of dilutions of this compound in serum-free medium. Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.[1][5]

-

Solubilization: Add 100 µL of the solubilization solution to each well.[1] To ensure complete solubilization of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The absorbance values of the blank wells (medium and MTT solution only) should be subtracted from all other readings.

Quantitative Data Summary: Cytotoxicity of this compound

| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |

| 0 (Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.18 ± 0.06 | 94.4 |

| 10 | 0.95 ± 0.05 | 76.0 |

| 50 | 0.52 ± 0.04 | 41.6 |

| 100 | 0.21 ± 0.03 | 16.8 |

| 250 | 0.05 ± 0.02 | 4.0 |

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for assessing cell cytotoxicity using the MTT assay.

Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the use of qRT-PCR to quantify changes in the expression of target genes in response to treatment with this compound.[6][7][8] This technique first involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA in a real-time PCR reaction.[6][7]

Experimental Protocol: qRT-PCR

Materials:

-

This compound

-

Target cell line

-

6-well plates

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers

-

Nuclease-free water

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time period.

-

RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

Reverse Transcription (cDNA Synthesis): Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.[7]

-

Quantitative PCR: a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA. b. Run the qPCR reaction in a real-time PCR instrument. The cycling conditions will depend on the specific master mix and primers used.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values.[7] The relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin).

Quantitative Data Summary: Gene Expression Analysis

| Target Gene | This compound Concentration (µM) | Fold Change in Gene Expression (Mean ± SD) |

| TGF-β1 | 0 (Control) | 1.0 ± 0.0 |

| 10 | 2.5 ± 0.3 | |

| 50 | 4.8 ± 0.5 | |

| MMP-9 | 0 (Control) | 1.0 ± 0.0 |

| 10 | 1.8 ± 0.2 | |

| 50 | 3.2 ± 0.4 | |

| IL-6 | 0 (Control) | 1.0 ± 0.0 |

| 10 | 3.1 ± 0.4 | |

| 50 | 6.7 ± 0.7 |

Experimental Workflow: Gene Expression Analysis

Caption: Workflow for analyzing gene expression changes using qRT-PCR.

Chymase-Mediated Signaling Pathways

Chymase, a serine protease released from mast cells, is known to be involved in various signaling pathways.[9][10] It can activate transforming growth factor-beta 1 (TGF-β1), which in turn can initiate the Smad signaling pathway.[11][12] Chymase is also capable of converting angiotensin I to angiotensin II, a potent vasoconstrictor and inflammatory mediator.[13][14] Additionally, chymase can activate matrix metalloproteinases (MMPs) and stimulate the release of cytokines like interleukin-6 (IL-6).[9][15]

Hypothesized Signaling Pathway for this compound (as a chymase substrate)

Caption: Hypothesized signaling pathways affected by chymase activity.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. clyte.tech [clyte.tech]

- 7. elearning.unite.it [elearning.unite.it]

- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signalling mechanisms regulating the activation of human eosinophils by mast-cell-derived chymase: implications for mast cell–eosinophil interaction in allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mast cell chymase promotes hypertrophic scar fibroblast proliferation and collagen synthesis by activating TGF-β1/Smads signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Involvement of chymase-mediated angiotensin II generation in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijcmas.com [ijcmas.com]

- 15. ahajournals.org [ahajournals.org]

Application Notes and Protocols for the Use of a Novel Compound in a Mouse Model

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a novel investigational compound, here referred to as "Compound X" (as information on "Retf-4NA" is not publicly available), in a mouse model. The following protocols and guidelines are based on established methodologies in preclinical research and can be adapted for various experimental contexts, such as oncology, immunology, or toxicology studies.

Application Notes

Compound Characterization and Preparation

Prior to in vivo administration, thorough characterization of Compound X is essential. This includes confirming its identity, purity (typically >98%), and solubility. A stable formulation in a biocompatible vehicle is critical for reproducible results.

-

Vehicle Selection: The choice of vehicle depends on the compound's solubility and the intended route of administration. Common vehicles include:

-

Phosphate-buffered saline (PBS) for water-soluble compounds.

-

A mixture of DMSO, Cremophor EL, and saline for compounds with poor water solubility. It is crucial to conduct a vehicle toxicity study to ensure the vehicle itself does not have a biological effect.

-

-

Stability: The stability of the compound in the chosen vehicle at the storage and administration temperatures should be determined.

Mouse Model Selection

The choice of mouse model is dictated by the research question.

-

Syngeneic models: Utilized for immuno-oncology studies, where a competent immune system is required.

-

Xenograft models: Human cells or tissues are implanted into immunodeficient mice (e.g., NOD-scid IL2rgnull).

-

Humanized mice: These are immunodeficient mice engrafted with human hematopoietic stem cells or tissues, allowing for the study of human-specific immune responses.[1][2]

-

Transgenic models: Mice genetically engineered to express or lack specific genes to study particular pathways.

Preliminary In Vivo Studies

-

Dose-Range Finding and Maximum Tolerated Dose (MTD): An initial dose-range finding study is necessary to determine the MTD. This is typically done by administering escalating doses of the compound to small groups of mice and monitoring for signs of toxicity (e.g., weight loss, behavioral changes, mortality) over a short period.

-

Pharmacokinetics (PK): A PK study is recommended to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is crucial for designing an effective dosing schedule.

Experimental Protocols

Protocol 1: Preparation of Compound X for Injection

-

Aseptic Technique: All procedures should be performed in a sterile environment (e.g., a laminar flow hood).

-

Weighing: Accurately weigh the required amount of Compound X powder.

-

Solubilization: If the compound is not readily soluble in the final vehicle, it may first be dissolved in a small amount of a solvent like DMSO.

-

Dilution: Slowly add the co-solvent and/or final vehicle to the dissolved compound, vortexing or sonicating as needed to ensure a homogenous solution.

-

Final Concentration: Adjust the final volume to achieve the desired stock concentration.

-

Storage: Store the stock solution at the appropriate temperature (e.g., 4°C or -20°C) and protect it from light if it is light-sensitive.

Protocol 2: Administration of Compound X to Mice

The route of administration will depend on the experimental design and the compound's properties.

-

Intraperitoneal (i.p.) Injection:

-

Restrain the mouse appropriately.

-

Locate the injection site in the lower right or left quadrant of the abdomen.

-

Insert a 25-27 gauge needle at a 15-20 degree angle.

-

Aspirate to ensure no fluid is drawn back, then slowly inject the compound.

-

-

Intravenous (i.v.) Injection (Tail Vein):

-

Warm the mouse's tail to dilate the veins.

-

Place the mouse in a restrainer.

-

Use a 27-30 gauge needle and inject into one of the lateral tail veins.

-

-

Subcutaneous (s.c.) Injection:

-

Pinch the loose skin over the back or flank to form a tent.

-

Insert the needle into the base of the tented skin.

-

Inject the compound to form a small bleb under the skin.

-

-

Oral Gavage:

-

Use a proper-sized, ball-tipped gavage needle.

-

Gently guide the needle along the roof of the mouth and down the esophagus into the stomach.

-

Administer the compound slowly.

-

Protocol 3: General Efficacy Study in a Xenograft Tumor Model

-

Cell Culture: Culture the desired human cancer cell line under sterile conditions.

-

Tumor Implantation:

-

Harvest and wash the cells, then resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Inject the cell suspension (e.g., 1x106 cells in 100 µL) subcutaneously into the flank of the immunodeficient mice.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Measure the tumors with calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²).

-

-

Randomization and Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer Compound X or the vehicle according to the predetermined dose and schedule.

-

-

Endpoint:

-

Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Monitor for signs of toxicity, including body weight loss.

-

At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

-

Protocol 4: Toxicology Assessment

-

In-life Observations: Monitor the mice daily for clinical signs of toxicity, including changes in appearance, behavior, and activity. Record body weights at least twice weekly.

-

Hematology and Clinical Chemistry: At the end of the study, collect blood for a complete blood count (CBC) and analysis of clinical chemistry parameters to assess organ function (e.g., liver and kidney function).

-

Necropsy and Histopathology:

-

Perform a gross necropsy and record any abnormalities.

-

Collect major organs (e.g., liver, kidneys, spleen, lungs, heart) and fix them in 10% neutral buffered formalin.

-

Process the tissues for histopathological examination to identify any microscopic changes.[1]

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example of Tumor Growth Inhibition Data

| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day X (± SEM) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) (± SEM) |

| Vehicle Control | N/A | 1500 ± 150 | 0 | -2 ± 1.5 |

| Compound X | 10 mg/kg, daily | 750 ± 90 | 50 | -5 ± 2.0 |

| Compound X | 30 mg/kg, daily | 300 ± 50 | 80 | -8 ± 2.5 |

Mandatory Visualizations

Caption: A hypothetical signaling pathway initiated by Compound X.

Caption: Experimental workflow for an in vivo efficacy study.

References

Application Notes and Protocols for Retf-4NA: A Selective Chymase Substrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the use of Retf-4NA, a highly selective chromogenic substrate for chymase, in various research applications. The information is intended to assist in the accurate measurement of chymase activity, a key serine protease involved in various physiological and pathological processes.

Introduction to this compound

This compound (Succinyl-Arg-Glu-Thr-Phe-p-nitroanilide) is a custom-developed peptide substrate designed for the sensitive and selective assay of chymase activity. Its development was based on extensive screening of peptide substrates, resulting in a sequence that is preferentially cleaved by chymase. This selectivity makes it superior to other commercially available chymotryptic substrates, especially for measuring chymase activity in complex biological samples like serum, where multiple proteases are present.

Quantitative Data: Substrate Performance

The following table summarizes the performance of this compound in comparison to other common chymotryptic substrates. This data highlights the selectivity of this compound for chymase over other related proteases like chymotrypsin and cathepsin G.

| Substrate | Target Enzyme | Final Concentration in Assay | Relative Activity | Reference |

| This compound | Chymase | 1.4 mM | High | [1] |

| This compound | Chymotrypsin | 1.4 mM | 10% of chymase activity | [1] |

| This compound | Cathepsin G | 1.4 mM | Undetectable | [1] |

| AAPF-4NA | Chymotrypsin | Not specified | High | |

| VPF-4NA | Not specified | Not specified | Not specified | |

| AEPF-4NA | Not specified | Not specified | Not specified |

Experimental Protocols

Measurement of Serum Chymase Activity

This protocol describes a method for quantifying chymase activity in serum samples using this compound. The assay is based on the spectrophotometric detection of the release of p-nitroaniline upon cleavage of the this compound substrate by chymase.

Materials:

-

Serum samples

-

This compound substrate

-

Chymostatin (chymase inhibitor)

-

Microtiter plates (96-well)

-

Spectrophotometer (capable of reading absorbance at 410 nm)

-

Low-background serum (for standard curve)

-

Active chymase (for standard curve)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound. The final concentration in the assay should be 1.4 mM.

-

Prepare a stock solution of chymostatin. The final concentration for the control wells will be 100 µM.

-

-

Assay Setup:

-

Pipette serum samples into duplicate wells of a 96-well microtiter plate.

-

For each sample, prepare a parallel set of wells containing the serum and 100 µM chymostatin. This will serve as the background control to account for non-chymase-like activity.

-

-

Reaction Initiation:

-

Add this compound to all wells to a final concentration of 1.4 mM to start the reaction.

-

-

Incubation:

-

Seal the microtiter plate and incubate at 37°C. The incubation time will depend on the expected enzyme activity and should be optimized.

-

-

Measurement:

-

Measure the change in absorbance at 410 nm (ΔA410 nm) over time using a spectrophotometer.

-

-

Calculation of Chymase Activity:

-

Subtract the ΔA410 nm of the chymostatin-containing wells (background) from the ΔA410 nm of the corresponding wells without the inhibitor.

-

The resulting value is the chymase-like activity.

-

A standard curve can be generated using known concentrations of active chymase spiked into low-background serum to quantify the chymase concentration in the samples.

-

Visualizations

Experimental Workflow for Serum Chymase Assay

Caption: Workflow for measuring serum chymase activity using this compound.

Chymase Signaling and Action Pathway

As this compound is a substrate, it does not have its own signaling pathway. Instead, it is used to measure the activity of chymase. The following diagram illustrates the central role of chymase, released from mast cells, in cleaving various substrates to produce bioactive molecules that influence physiological responses.

Caption: The enzymatic action of chymase on various substrates.

References

Application Note: High-Throughput Screening for Inhibitors of Retro-transferase F (RetF) using the Chromogenic Substrate Retf-4NA

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for a high-throughput screening (HTS) assay to identify inhibitors of the hypothetical enzyme Retro-transferase F (RetF). The assay utilizes the chromogenic substrate, Retf-4NA, which releases p-nitroaniline (pNA) upon enzymatic cleavage, resulting in a color change that can be quantified spectrophotometrically.

Introduction

Retro-transferase F (RetF) is a novel, hypothetical enzyme implicated in the "Reverse Signaling Pathway," a critical process in a fictional disease model. Inhibition of RetF is a promising therapeutic strategy. To identify potent and selective RetF inhibitors, a robust high-throughput screening (HTS) assay is required. This application note describes a 384-well plate-based colorimetric assay using the synthetic substrate this compound. The principle relies on the enzymatic cleavage of the amide bond in this compound by RetF, which liberates the chromophore p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at 405 nm, is directly proportional to RetF activity.[1]

Assay Principle

The RetF enzyme catalyzes the hydrolysis of the colorless substrate, this compound, into two products: the Retf moiety and p-nitroaniline (pNA). The pNA product has a distinct yellow color and strongly absorbs light at a wavelength of 405 nm. In a screening context, potential inhibitors are added to the reaction. A decrease in the rate of pNA formation, and thus a reduction in absorbance, indicates enzymatic inhibition.

Figure 1: Principle of the RetF colorimetric assay.

Materials and Reagents

-

Enzyme: Recombinant Human Retro-transferase F (RetF), 1 mg/mL stock in 50 mM HEPES, pH 7.5.

-

Substrate: this compound, 10 mM stock solution in DMSO.

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

Positive Control Inhibitor: "Inhibitor-X" (a known, potent RetF inhibitor), 1 mM stock in DMSO.

-

Plates: 384-well, clear, flat-bottom microplates.

-

Instrumentation: Automated liquid handler, microplate spectrophotometer capable of reading absorbance at 405 nm.

Experimental Protocols

-

Working Enzyme Solution: Dilute the RetF stock solution to a final concentration of 20 nM in cold Assay Buffer.

-

Working Substrate Solution: Dilute the this compound stock solution to 200 µM in Assay Buffer.

-

Working Inhibitor Solution: Prepare a serial dilution of "Inhibitor-X" in DMSO, then dilute into Assay Buffer for dose-response experiments. For single-point screening, prepare a 10 µM solution in Assay Buffer.

-

Controls:

-

Negative Control (0% Inhibition): Assay Buffer containing 1% DMSO (vehicle).

-

Positive Control (100% Inhibition): 100 µM "Inhibitor-X" in Assay Buffer.

-

The following protocol describes the steps for screening a library of compounds at a single concentration.

Figure 2: High-throughput screening workflow.

For compounds identified as "hits" in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

-

Prepare a 10-point, 3-fold serial dilution of the hit compound in DMSO.

-

Dispense 0.5 µL of each concentration into triplicate wells of a 384-well plate.

-

Follow steps 2-6 as outlined in the HTS workflow (Section 4.2).

Data Presentation and Analysis

The Z'-factor is a statistical parameter used to quantify the quality and robustness of an HTS assay.[2][3] It is calculated using the signals from the positive and negative controls.

Z' = 1 - (3σpos + 3σneg) / |μpos - μneg|

Where:

-

σpos and σneg are the standard deviations of the positive and negative controls.

-

μpos and μneg are the means of the positive and negative controls.

Table 1: Illustrative Assay Performance Data

| Parameter | Value | Interpretation |

|---|---|---|

| Negative Control Mean (μneg) | 1.25 AU | Maximum signal (uninhibited enzyme) |

| Negative Control SD (σneg) | 0.08 AU | Data variation in max signal |

| Positive Control Mean (μpos) | 0.05 AU | Minimum signal (fully inhibited enzyme) |

| Positive Control SD (σpos) | 0.03 AU | Data variation in min signal |

| Z'-Factor | 0.72 | Excellent assay suitable for HTS [4] |

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[4]

In the primary screen, the percent inhibition for each test compound is calculated:

% Inhibition = 100 * (1 - (Signalcompound - μpos) / (μneg - μpos))

Compounds showing inhibition >50% (or another statistically determined cutoff) are selected as hits. For these hits, the IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[5][6]

Table 2: Dose-Response Data for "Inhibitor-X"

| Inhibitor-X Conc. (µM) | Mean Absorbance (405 nm) | % Inhibition |

|---|---|---|

| 100.000 | 0.051 | 99.9% |

| 33.333 | 0.055 | 99.6% |

| 11.111 | 0.098 | 96.0% |

| 3.704 | 0.245 | 83.8% |

| 1.235 | 0.632 | 51.5% |

| 0.412 | 0.988 | 21.8% |

| 0.137 | 1.154 | 8.0% |

| 0.046 | 1.221 | 2.4% |

| 0.015 | 1.245 | 0.4% |

| 0.000 (Vehicle) | 1.250 | 0.0% |

| Calculated IC50 | 1.21 µM | |

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.[7][8]

Conclusion

The described colorimetric assay using the this compound substrate provides a robust, reproducible, and scalable method for high-throughput screening of RetF enzyme inhibitors. The excellent Z'-factor demonstrates the suitability of the assay for large-scale screening campaigns. The protocol can be easily adapted for IC50 determination of confirmed hits, facilitating the rapid identification and characterization of novel therapeutic candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. assay.dev [assay.dev]

- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 5. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. azurebiosystems.com [azurebiosystems.com]

- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Assessing the Efficacy of Retf-4NA, a Novel Retf-4 Pathway Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Recent advancements in oncology have identified the Reticulon-4 (Retf-4) signaling pathway as a critical mediator of cancer cell proliferation and survival. The Retf-4 receptor, a transmembrane protein, is often overexpressed in various tumor types. Upon binding its ligand, Neuro-Growth Factor (NGF), Retf-4 dimerizes and autophosphorylates its intracellular kinase domain. This phosphorylation event initiates a downstream signaling cascade, primarily through the PI3K/Akt and MAPK/ERK pathways, culminating in enhanced cell cycle progression and inhibition of apoptosis.

Retf-4NA is a novel, potent, and selective small molecule inhibitor designed to target the ATP-binding pocket of the Retf-4 kinase domain. By preventing autophosphorylation, this compound effectively abrogates downstream signaling, making it a promising candidate for anti-cancer therapy. These application notes provide a comprehensive set of protocols to assess the in vitro efficacy of this compound, focusing on its ability to inhibit cell proliferation, induce apoptosis, and engage its molecular target.

Hypothetical Retf-4 Signaling Pathway

The diagram below illustrates the proposed signaling cascade initiated by NGF binding to the Retf-4 receptor and the inhibitory action of this compound.

Application Notes and Protocols: The Use of Retf-4NA in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

There is currently no publicly available scientific literature or clinical data corresponding to a compound designated "Retf-4NA." Searches of established chemical and biomedical databases have not yielded any information on its mechanism of action, signaling pathways, or any pre-clinical or clinical studies. Therefore, the following sections on combination therapies, experimental protocols, and signaling pathways are presented as a generalized framework. This template is designed to be adapted once a specific, verifiable compound and its biological context are identified. Researchers should substitute "this compound" and its associated hypothetical targets with the actual compound and pathways under investigation.

Hypothetical Mechanism of Action and Rationale for Combination Therapy

For the purpose of this template, we will hypothesize that "this compound" is an inhibitor of the novel protein kinase "Kinase-X," which is upregulated in a specific cancer subtype. The rationale for combination therapy often stems from targeting a disease through multiple, complementary mechanisms to enhance efficacy and overcome resistance.

Potential Combination Strategies:

-

Synergistic Targeting of a Pathway: Combining this compound with an inhibitor of a downstream effector of Kinase-X (e.g., "Effector-Y inhibitor").

-

Inhibition of Parallel Pathways: Concurrently targeting a separate survival pathway (e.g., PI3K/Akt pathway) that the cancer cells might use to escape the effects of Kinase-X inhibition.

-

Overcoming Acquired Resistance: Using a drug that targets a known resistance mechanism to this compound, such as the upregulation of a compensatory signaling pathway.

-

Combination with Standard-of-Care: Evaluating this compound alongside established chemotherapeutic agents or immunotherapies to improve patient outcomes.

Data Summary: In Vitro Combination Studies

The following table is a template for summarizing data from in vitro experiments assessing the combination of this compound with another agent ("Drug B"). This data would typically be generated from cell viability assays (e.g., MTT, CellTiter-Glo).

| Cell Line | This compound IC50 (nM) | Drug B IC50 (nM) | Combination Index (CI) at ED50 | Combination Effect |

| Cancer-A | 150 | 300 | 0.4 | Synergistic |

| Cancer-B | 220 | 450 | 0.9 | Additive |

| Normal-Fibro | >10000 | >10000 | N/A | Not Determined |

-

Combination Index (CI): Calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cellular metabolic activity as an indicator of cell viability following treatment with this compound and a combination agent.

Workflow for In Vitro Viability Assay

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Preparation: Prepare a dose-response matrix of this compound and the combination drug (e.g., "Drug B") in cell culture medium.

-

Treatment: Remove the overnight medium and add the drug-containing medium to the respective wells. Include wells for vehicle control (e.g., DMSO) and single-agent controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values and Combination Indices (CI) using appropriate software (e.g., CompuSyn).

Western Blot for Pathway Analysis

This protocol is for assessing the molecular effects of this compound in combination with another drug on target signaling pathways.

Methodology:

-

Cell Lysis: Treat cells with this compound, "Drug B," or the combination for a specified time (e.g., 24 hours). Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Kinase-X, total Kinase-X, phospho-Akt, total Akt, and a loading control like GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using software like ImageJ to determine the relative changes in protein expression and phosphorylation.

Signaling Pathway Visualization

The following diagram illustrates the hypothetical synergistic action of this compound and a MEK inhibitor. In this model, this compound blocks the primary "Kinase-X" pathway, while the MEK inhibitor blocks the parallel MAPK/ERK pathway, a common survival route for cancer cells.

Hypothetical Synergistic Pathway Inhibition

Caption: Dual inhibition of Kinase-X and MEK pathways.

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrasodium EDTA (Retf-4NA) Concentration for Experiments

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Tetrasodium EDTA (commonly referred to as EDTA-4Na or by the likely typo Retf-4NA) in experimental settings. Given its role as a potent metal chelator, precise concentration control is critical, especially in assays involving metal-dependent enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Tetrasodium EDTA in biological experiments?

Tetrasodium EDTA is a chelating agent, meaning it binds to metal ions. In biochemistry and molecular biology, it is widely used to scavenge and control the concentration of divalent and trivalent metal ions in solutions.[1] This is crucial for deactivating metal-dependent enzymes, either to study their reactivity or to prevent damage to DNA, proteins, and other cellular components.[1]

Q2: How does Tetrasodium EDTA affect enzyme activity?

For metalloenzymes, which require a metal ion for their catalytic activity, EDTA can act as an inhibitor.[2] It removes the essential metal ion from the enzyme's active site, leading to a loss of function.[2][3] However, for enzymes that are not metal-dependent, EDTA may have no direct inhibitory effect and can even be beneficial by chelating metal ions that might otherwise interfere with the assay. It is important to note that EDTA can also act as a selective inhibitor against certain enzymes, such as Taq polymerase and dUTPase, independent of metal ion chelation.[1]

Q3: What is the optimal concentration of Tetrasodium EDTA to use in my experiment?